3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide
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Overview
Description
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of chloro, cyanomethyl, ethyl, and difluoro substituents on the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluorobenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride.
Amidation: The acid chloride is then reacted with N-ethyl-N-(cyanomethyl)amine in the presence of a base such as triethylamine to form the desired benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted benzamides.
Hydrolysis: 2,4-difluorobenzoic acid and N-ethyl-N-(cyanomethyl)amine.
Oxidation and Reduction: N-oxides or amines.
Scientific Research Applications
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-(cyanomethyl)-N-cyclopropylbenzamide
- 3-chloro-N,N-bis(cyanomethyl)benzamide
- 4-chloro-N-(cyanomethyl)-N-ethylbenzamide
Uniqueness
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide is unique due to the presence of both chloro and difluoro substituents on the benzamide ring. This combination of substituents can significantly influence the compound’s chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
IUPAC Name |
3-chloro-N-(cyanomethyl)-N-ethyl-2,4-difluorobenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF2N2O/c1-2-16(6-5-15)11(17)7-3-4-8(13)9(12)10(7)14/h3-4H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWGFJOPCIUENTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC#N)C(=O)C1=C(C(=C(C=C1)F)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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